2,2,4-Trimethyl-1-pentanol

Description

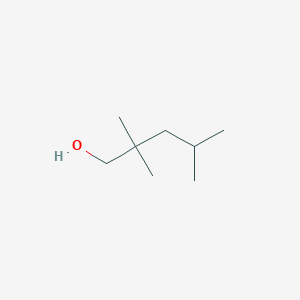

Structure

2D Structure

Propriétés

IUPAC Name |

2,2,4-trimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPDTVYIJETDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073158 | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-44-4 | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Trimethylpentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways of 2,2,4 Trimethyl 1 Pentanol

Controlled Synthesis of 2,2,4-Trimethyl-1-pentanol

The controlled synthesis of this compound, a branched primary alcohol, is achieved through several key organic chemistry pathways. These methods are designed to construct the specific carbon skeleton and introduce the hydroxyl functional group at the desired position with high selectivity. Research into these synthetic routes focuses on maximizing yield, minimizing byproducts, and developing efficient processes for both laboratory and industrial scales.

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds, making it highly suitable for synthesizing complex alcohols like this compound. nih.govkhanacademy.org The synthesis of a primary alcohol using this method typically involves the reaction of a Grignard reagent with formaldehyde.

For the specific synthesis of this compound, the process would involve the preparation of a Grignard reagent from a corresponding alkyl halide, such as 1-bromo-2,2,4-trimethylpentane. This organometallic compound, 2,2,4-trimethylpentylmagnesium bromide, acts as a potent nucleophile.

The mechanism proceeds in two key stages:

Nucleophilic Attack: The carbon atom bonded to the magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of formaldehyde. jackwestin.com This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: The intermediate is then treated with a mild acid in an aqueous workup step. The oxygen atom is protonated, yielding the final product, this compound, along with magnesium salts.

The reaction is highly effective due to the powerful nucleophilicity of the Grignard reagent, which allows for the efficient formation of the new carbon-carbon bond.

Table 1: Mechanistic Steps in Grignard Synthesis of this compound

| Step | Reactants | Intermediate/Product | Description |

| 1. Reagent Formation | 1-bromo-2,2,4-trimethylpentane, Magnesium (Mg) | 2,2,4-trimethylpentylmagnesium bromide | Magnesium inserts into the carbon-bromine bond, creating the organometallic Grignard reagent. |

| 2. Nucleophilic Addition | 2,2,4-trimethylpentylmagnesium bromide, Formaldehyde (CH₂O) | Magnesium alkoxide intermediate | The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. |

| 3. Acidic Workup | Magnesium alkoxide intermediate, Aqueous Acid (e.g., H₃O⁺) | This compound | The alkoxide is protonated to form the final primary alcohol product. |

While direct methylation of a pentanal skeleton is complex, related synthetic strategies involving the dimerization and transformation of smaller aldehydes are well-researched. A prominent route to the carbon backbone of this compound involves the use of isobutyraldehyde (B47883) (2-methylpropanal) as a starting material. This process leverages aldol-type reactions.

The synthesis pathway can be outlined as follows:

Aldol (B89426) Condensation: Under basic conditions (e.g., using sodium hydroxide), two molecules of isobutyraldehyde undergo an aldol condensation. One molecule forms an enolate which then attacks the carbonyl carbon of the second molecule. The resulting aldol addition product is 3-hydroxy-2,2,4-trimethylpentanal.

Dehydration: The aldol product can be dehydrated upon heating to yield an α,β-unsaturated aldehyde, 2,2,4-trimethyl-3-pentenal.

Hydrogenation: The unsaturated aldehyde is then subjected to catalytic hydrogenation. This step reduces both the carbon-carbon double bond and the aldehyde functional group to yield the target primary alcohol, this compound. Specific catalysts, such as nickel or palladium, are employed to ensure complete reduction.

This route is advantageous as it builds the complex carbon structure from readily available C4 feedstocks.

For industrial-scale production, efficiency, cost-effectiveness, and sustainability are paramount. Research has focused on optimizing catalytic processes to synthesize this compound and its precursors. A key industrial route involves the dimerization of isobutylene (B52900), followed by hydroformylation.

Isobutylene Dimerization: Isobutylene is dimerized using an acid catalyst (e.g., sulfuric acid or solid acid catalysts like Amberlyst resins) to produce a mixture of isooctene isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. google.com

Hydroformylation (Oxo Process): The isooctene mixture is then subjected to hydroformylation. This process involves reacting the alkenes with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a cobalt or rhodium complex. The reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing isononyl aldehydes.

Hydrogenation: The resulting aldehydes are then catalytically hydrogenated to produce a mixture of isononyl alcohols, which includes this compound.

Another approach detailed in patent literature involves a one-step process starting from isobutyraldehyde, which undergoes a catalyzed aldol condensation and Cannizzaro reaction sequence using a sodium alcoholate catalyst to produce related esters, which can then be converted to the desired alcohol. google.com Optimization of these processes involves fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield of the desired linear alcohol over other isomers. researchgate.net

Table 2: Comparison of Industrial Catalytic Approaches

| Catalytic Process | Starting Material(s) | Key Steps | Catalyst Examples | Advantages |

| Dimerization-Hydroformylation | Isobutylene, Synthesis Gas (CO + H₂) | Dimerization, Hydroformylation, Hydrogenation | Sulfuric Acid, Rhodium complexes, Nickel | Utilizes readily available C4 feedstock from refineries. |

| Aldol Condensation Route | Isobutyraldehyde | Aldol Condensation, Dehydration, Hydrogenation | Sodium Hydroxide, Palladium/Carbon | Direct route from a C4 aldehyde. |

Derivatization and Chemical Transformations of this compound

This compound, as a primary alcohol, can undergo various chemical transformations, primarily involving the hydroxyl group. These reactions allow for its conversion into other valuable chemical compounds such as aldehydes, ketones, and hydrocarbons.

The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. uhamka.ac.id Being a primary alcohol, it can be oxidized first to an aldehyde and then further to a carboxylic acid.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (2,2,4-trimethylpentanal), milder oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. quora.com Other modern methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or TEMPO-catalyzed oxidations using a co-oxidant like sodium hypochlorite. organic-chemistry.org The significant steric hindrance around the alcohol group may influence the reaction rate but does not prevent the oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2,2,4-trimethylpentanoic acid.

Product characterization is typically performed using spectroscopic methods. The formation of an aldehyde is confirmed by the appearance of a characteristic carbonyl (C=O) stretch in the IR spectrum (around 1720-1740 cm⁻¹) and a distinct aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm).

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type | Notes |

| Pyridinium chlorochromate (PCC) | 2,2,4-Trimethylpentanal | Aldehyde | Mild oxidant; stops at the aldehyde stage. quora.com |

| Swern Oxidation (DMSO, (COCl)₂) | 2,2,4-Trimethylpentanal | Aldehyde | Metal-free oxidation performed at low temperatures. |

| Potassium permanganate (KMnO₄) | 2,2,4-Trimethylpentanoic acid | Carboxylic Acid | Strong oxidant; leads to complete oxidation. |

| Chromic Acid (H₂CrO₄) | 2,2,4-Trimethylpentanoic acid | Carboxylic Acid | A strong, traditional oxidizing agent. |

The reduction of this compound involves the removal of the hydroxyl group to form the corresponding alkane, 2,2,4-trimethylpentane (B7799088) (a major component of gasoline, also known as isooctane). This deoxygenation cannot be achieved in a single step and typically requires a two-step process:

Conversion to a Good Leaving Group: The hydroxyl group is a poor leaving group. Therefore, it is first converted into a better one. A common method is to react the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. Alternatively, the alcohol can be converted to an alkyl halide (e.g., using PBr₃ to form 1-bromo-2,2,4-trimethylpentane).

Reductive Cleavage: The resulting tosylate or alkyl halide is then reduced. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used to displace the leaving group with a hydride ion, yielding the final alkane product, 2,2,4-trimethylpentane.

This transformation is a fundamental method for converting alcohols into their corresponding alkanes, effectively removing the oxygen functionality from the molecule.

Acid-Catalyzed Dehydration Studies of Related Trimethylpentanediols

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org In the case of diols, the reaction can lead to the formation of unsaturated alcohols or dienes, depending on the reaction conditions and the structure of the diol. For trimethylpentanediols, which are structurally related to this compound, the presence of multiple hydroxyl groups and a branched carbon skeleton can lead to complex reaction mixtures.

The general mechanism for the acid-catalyzed dehydration of an alcohol involves the protonation of a hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation intermediate. study.com This carbocation can then undergo rearrangement to a more stable carbocation, or lose a proton from an adjacent carbon to form an alkene. libretexts.org

In the case of a hindered diol like neopentyl glycol, the primary carbocation that would be formed upon the loss of a protonated hydroxyl group is highly unstable. Therefore, a concerted E2-type mechanism or a rearrangement following carbocation formation is more likely. The acid-catalyzed dehydration of 2,2-dimethyl-1,3-propanediol has been shown to yield a mixture of products, including 3-hydroxy-2,2-dimethylpropanal (B31169) and, under more forcing conditions, methacrylic acid via a more complex series of reactions including oxidation. rsc.org

The following table summarizes the expected outcomes and general conditions for the acid-catalyzed dehydration of a sterically hindered diol, based on the behavior of neopentyl glycol.

| Reactant | Catalyst | Temperature (°C) | Major Expected Products | Reaction Type |

|---|---|---|---|---|

| Neopentyl Glycol (analog) | Strong Acid (e.g., H2SO4, H3PO4) | 150-250 | Unsaturated alcohols, rearranged aldehydes/ketones, cyclic ethers | Dehydration, Rearrangement |

| 2-Methyl-1,3-propanediol (analog) | Titanium Dioxide | 210 | Methacrylic Acid (following bio-oxidation) | Catalytic Dehydration |

Given the structure of 2,2,4-trimethyl-1,3-pentanediol (B51712), acid-catalyzed dehydration would likely proceed with initial protonation of one of the hydroxyl groups. The subsequent elimination of water could be accompanied by a hydride or methyl shift to form a more stable tertiary carbocation, leading to a mixture of unsaturated alcohols and potentially rearranged carbonyl compounds. The specific product distribution would be highly dependent on the reaction conditions, including the choice of acid catalyst, temperature, and reaction time.

Analytical Techniques for the Characterization and Quantification of 2,2,4 Trimethyl 1 Pentanol

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2,2,4-trimethyl-1-pentanol by examining the interaction of the molecule with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules like this compound. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR and ¹³C NMR are primary techniques used for this purpose. nih.gov The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. nih.govguidechem.com Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can further resolve complex structural details and stereochemical ambiguities, which is particularly useful for branched molecules. weebly.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H ₂OH | 3.2-3.4 | 70-75 |

| C2-(CH ₃)₂ | 0.9-1.0 | 25-30 |

| C3-H ₂ | 1.2-1.4 | 50-55 |

| C4-H | 1.6-1.8 | 24-28 |

| C4-(CH ₃)₂ | 0.8-0.9 | 22-26 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Infrared and Mass Spectrometry for Molecular Fingerprinting

Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information for the molecular fingerprinting of this compound. nih.gov

IR spectroscopy measures the vibrations of bonds within the molecule. The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. guidechem.com Other peaks corresponding to C-H and C-O stretching and bending vibrations further contribute to its unique spectral fingerprint. nih.govguidechem.com

Mass spectrometry bombards the molecule with electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its various fragments. nist.gov This fragmentation pattern is unique to the molecule's structure and can be used for its identification. nih.gov

Chromatographic Separations and Trace Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for detecting it at very low concentrations.

Gas Chromatography-Mass Spectrometry in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and passed through a column, which separates it from other components in a mixture based on their boiling points and interactions with the column's stationary phase. akjournals.com The separated components then enter the mass spectrometer for identification based on their mass spectra. akjournals.com This technique is particularly valuable for identifying and quantifying this compound in environmental samples or as a metabolite in biological systems. epa.gov For instance, GC-MS has been used to identify this compound as a urinary metabolite of 2,2,4-trimethylpentane (B7799088) in rats. thegoodscentscompany.com

Table 2: GC-MS Data for this compound

| Parameter | Value |

| Kovats Retention Index (Standard Polar) | 1326 nih.gov |

| Major Mass Spectral Peaks (m/z) | 57, 43, 71, 41, 85 nih.gov |

Liquid Chromatography-Mass Spectrometry for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly for analyzing less volatile compounds and for metabolite profiling in biological fluids. nih.gov In LC-MS, the sample is dissolved in a liquid and passed through a column for separation before being introduced into the mass spectrometer. This technique is crucial for studying the metabolic fate of this compound and its derivatives in biological systems. epa.govnih.gov For example, LC-MS can be employed to identify and quantify metabolites of 2,2,4-trimethylpentane, including this compound, in urine and other biological matrices. epa.gov

Method Development and Validation for Research Standards and Quality Control

The development and validation of analytical methods are critical for ensuring the accuracy and reliability of data related to this compound. axios-research.com This involves establishing standardized procedures for its analysis and using certified reference materials for calibration and quality control. axios-research.com

Method development focuses on optimizing parameters for techniques like GC-MS and LC-MS to achieve the desired sensitivity, selectivity, and resolution for this compound. researchgate.net Validation studies are then conducted to demonstrate that the developed method is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.net These validated methods and research standards are essential for a wide range of applications, including its use in the synthesis and formulation stages of drug development. axios-research.com

Biological and Biochemical Investigations of 2,2,4 Trimethyl 1 Pentanol

Metabolomic Profiling and Identification as a Metabolite

The formation of 2,2,4-trimethyl-1-pentanol is a result of the oxidative metabolism of 2,2,4-trimethylpentane (B7799088). This biotransformation is initiated by the cytochrome P450 enzyme system, which hydroxylates the hydrocarbon at one of its primary carbon atoms. Following this initial hydroxylation, this compound is formed.

Research has identified several urinary metabolites of 2,2,4-trimethylpentane in male Fischer 344 rats. These include a variety of alcohols and acids that result from further oxidation. The principal urinary metabolites identified are:

this compound

2,4,4-trimethyl-1-pentanol

2,4,4-trimethyl-2-pentanol (B108734)

2,2,4-trimethyl-1-pentanoic acid

2,4,4-trimethyl-1-pentanoic acid

2,4,4-trimethyl-2-hydroxy-1-pentanoic acid

2,2,4-trimethyl-5-hydroxy-1-pentanoic acid

2,4,4-trimethyl-5-hydroxy-1-pentanoic acid. nih.gov

This array of metabolites indicates a complex metabolic pathway for 2,2,4-trimethylpentane, with this compound being one of the initial products of oxidation.

| Metabolite Class | Specific Metabolite |

|---|---|

| Alcohols | This compound |

| 2,4,4-trimethyl-1-pentanol | |

| 2,4,4-trimethyl-2-pentanol | |

| Acids | 2,2,4-trimethyl-1-pentanoic acid |

| 2,4,4-trimethyl-1-pentanoic acid | |

| 2,4,4-trimethyl-2-hydroxy-1-pentanoic acid | |

| 2,2,4-trimethyl-5-hydroxy-1-pentanoic acid | |

| 2,4,4-trimethyl-5-hydroxy-1-pentanoic acid |

Significant gender-specific differences have been observed in the metabolism and disposition of 2,2,4-trimethylpentane and its metabolites. While both male and female rats metabolize 2,2,4-trimethylpentane through the same pathways and at similar rates, the distribution and excretion of certain metabolites differ markedly. nih.govepa.gov

Following a single oral dose of radiolabeled 2,2,4-trimethylpentane, the maximum concentration of radioactivity in the kidneys of male rats was significantly higher and occurred later than in female rats. nih.govepa.gov Specifically, the peak concentration in male rat kidneys was reached at 12 hours, compared to 8 hours in females. nih.govepa.gov This retention of metabolites in the male kidney is a key aspect of the observed gender-specific nephrotoxicity of the parent compound.

A notable difference is the presence of 2,4,4-trimethyl-2-pentanol as a major metabolite in the kidneys of male rats, while it is absent in the kidneys of female rats. nih.gov Conversely, female rats excrete a greater amount of conjugated 2,4,4-trimethyl-2-pentanol in their urine compared to males. nih.govepa.gov Although this compound has been identified as a urinary metabolite in male rats, specific data on its gender-differentiated distribution and excretion are not as clearly defined as for 2,4,4-trimethyl-2-pentanol. The total urinary excretion of radioactivity over 48 hours following administration of labeled 2,2,4-trimethylpentane was similar between males and females, suggesting that the primary difference lies in the renal retention of specific metabolites in males. nih.gov

Enzyme Interactions and Biotransformation Mechanisms

The oxidative metabolism of this compound is a continuation of the biotransformation of its parent compound, 2,2,4-trimethylpentane. Following its formation via hydroxylation, this compound can be further oxidized. This subsequent oxidation is likely mediated by alcohol and aldehyde dehydrogenases.

The expected metabolic pathway would involve the oxidation of the primary alcohol group of this compound to an aldehyde (2,2,4-trimethyl-1-pentanal), which is then further oxidized to a carboxylic acid (2,2,4-trimethyl-1-pentanoic acid). The identification of 2,2,4-trimethyl-1-pentanoic acid as a urinary metabolite in male rats supports this proposed pathway. nih.gov This two-step oxidation of a primary alcohol to a carboxylic acid is a common metabolic route in biological systems.

Molecular Interactions with Biological Targets

Current research on the molecular interactions of 2,2,4-trimethylpentane metabolites has predominantly focused on 2,4,4-trimethyl-2-pentanol and its role in the development of hyaline droplet nephropathy in male rats. This condition is characterized by the accumulation of protein droplets in the proximal convoluted tubular cells of the kidneys.

The underlying mechanism involves the reversible binding of 2,4,4-trimethyl-2-pentanol to alpha 2u-globulin, a low-molecular-weight protein that is synthesized in the liver and excreted in the urine of male rats but is absent in female rats. This binding is thought to inhibit the normal lysosomal degradation of alpha 2u-globulin in the kidneys, leading to its accumulation and the subsequent nephrotoxicity.

There is a lack of specific research on the direct molecular interactions of this compound with biological targets. It has not been identified as the primary metabolite that binds to alpha 2u-globulin. Therefore, its role, if any, in direct interactions with proteins or other macromolecules leading to specific biological effects remains to be elucidated.

Studies on Binding to Specific Proteins (e.g., α2u-globulin) and Associated Nephrotoxicity

Research into hydrocarbon-induced nephrotoxicity in male rats has identified a mechanism involving the binding of specific chemicals to the α2u-globulin protein. This compound has been identified as a urinary metabolite of 2,2,4-trimethylpentane (isooctane), a compound known to cause this male rat-specific kidney damage. epa.govcir-safety.org

The core of this toxicity mechanism is the reversible binding of a chemical to α2u-globulin, which leads to the accumulation of this protein in the lysosomes of the renal proximal tubule cells, resulting in cytotoxicity and compensatory cell proliferation. researchgate.net Specific in vitro binding studies have been conducted to determine the affinity of various trimethylpentane metabolites to this protein. In these studies, this compound was shown to bind to α2u-globulin with a dissociation constant (Kd) in the range of 10⁻⁶ M. osti.gov For comparison, another metabolite, 2,4,4-trimethyl-2-pentanol, and the compound d-limonene oxide were found to have slightly higher affinities, with Kd values in the 10⁻⁷ M range. osti.govresearchgate.net Conversely, the oxidized metabolites 2,4,4- and 2,2,4-trimethylpentanoic acid did not show competitive binding, indicating that the molecular structure, particularly the alcohol group, is critical for the interaction with the protein. osti.gov This suggests that while binding is a necessary step, other factors may also be involved in the subsequent accumulation of α2u-globulin. osti.gov

| Compound | Binding to α2u-globulin? | Dissociation Constant (Kd) |

|---|---|---|

| This compound | Yes | 10⁻⁶ M range |

| 2,4,4-Trimethyl-2-pentanol | Yes | 10⁻⁷ M range |

| d-Limonene oxide | Yes | 10⁻⁷ M range |

| 2,2,4-Trimethylpentanoic acid | No (did not compete for binding) | Not applicable |

| 2,4,4-Trimethylpentanoic acid | No (did not compete for binding) | Not applicable |

Cellular Responses and in vitro Mechanistic Studies

A review of available scientific literature indicates a lack of specific in vitro studies focused on the cellular responses and mechanistic pathways of this compound. While the parent compound, 2,2,4-trimethylpentane (isooctane), was shown to have no effect on cell proliferation in a human HeLa cancer cell line, dedicated research on the cytotoxic or other cellular effects of the this compound metabolite is not detailed in the reviewed sources. cir-safety.org General in vitro models for screening nephrotoxic compounds are well-established, often using primary human proximal tubular epithelial cells or immortalized cell lines to identify biomarkers of toxicity, but the application of these systems to specifically investigate this compound has not been reported. uu.nluw.edudntb.gov.ua

Biotechnological Applications and Bio-derived Molecule Research

Comparative Research on Flavor Contributions in Fermented Beverages

This compound, also known by the synonym Diisopropyl methyl carbinol, is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), confirming its use in the food industry. fao.org Research has identified it as a naturally occurring volatile compound in certain foods. For instance, a study on the volatile components of the fresh green alga, Capsosiphon fulvescens, identified this compound. researchgate.net

| Compound | Food/Beverage Matrix | Concentration / Relative Abundance |

|---|---|---|

| This compound | Fresh Green Alga (Capsosiphon fulvescens) | 4.27 (Peak Area Ratio) |

| 2,4,4-Trimethyl-1-pentanol | Fermented Carrot Juice | 0.27 - 0.80 (Relative Abundance %) |

| 2,4,4-Trimethyl-1-pentanol | Fermented Soymilk | 0.27 - 0.56 (Relative Abundance %) |

Investigation in Bioenergy and Advanced Biofuel Production Pathways

Higher, branched-chain alcohols are of significant interest as advanced biofuels due to their favorable properties compared to ethanol (B145695), such as higher energy density, lower hygroscopicity, and higher octane (B31449) numbers. cabidigitallibrary.orgepa.gov Within this class of molecules, this compound has been specifically identified as a promising mono-alcohol fuel blend component for spark ignition engines. nrel.gov

The utility of branched C8 alcohols like this compound is linked to their structural similarity to iso-octane (2,2,4-trimethylpentane), the standard for the 100-octane rating. The branched structure is key to good combustion properties in ignition engines. google.com Research into biofuels produced from longer-chain and branched alcohols shows they can lead to improved fuel properties, such as better cold flow characteristics. mdpi.comresearchgate.net

Furthermore, this compound is a direct precursor to iso-octane. A patented process describes the production of 2,2,4-trimethylpentanoic acid using hybrid polyketide synthases, which can then be reduced to this compound. google.com This alcohol can subsequently be reduced to the corresponding alkane, 2,2,4-trimethylpentane (iso-octane), for use as a high-performance fuel. google.com This positions this compound as a key intermediate in bio-based pathways for producing high-octane fuel components.

Environmental Fate, Ecotoxicology, and Remediation Research of 2,2,4 Trimethyl 1 Pentanol

Atmospheric Degradation Pathways

Once released into the atmosphere, 2,2,4-trimethyl-1-pentanol is subject to degradation primarily through reactions with photochemically generated radicals. These reactions are crucial in determining the atmospheric lifetime and transport of the compound.

The rate constant for the gas-phase reaction of OH radicals with 2,2,4-trimethylpentane (B7799088) has been reported to be 3.20 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 248 K. mdpi.com Based on this, the atmospheric lifetime of 2,2,4-trimethylpentane, and by extension this compound, is estimated to be on the order of a few days, depending on the concentration of OH radicals. This relatively short lifetime suggests that the compound is unlikely to persist for long periods in the atmosphere or undergo long-range transport. ipcc.chaparc-climate.org

The reaction with OH radicals is expected to proceed via hydrogen abstraction from the various carbon atoms in the molecule, as well as from the hydroxyl group. This initiates a cascade of oxidation reactions, leading to the formation of various degradation products. For other alcohols, such as 2-butanol (B46777) and 2-pentanol, the reaction with OH radicals has been shown to produce ketones and aldehydes. dtic.mil It is plausible that the oxidation of this compound would yield similar classes of compounds.

In coastal or marine environments, reactions with chlorine (Cl) atoms can also contribute to the atmospheric degradation of this compound. A study using the relative method determined the rate constant for the reaction between chlorine atoms and this compound at 298 K to be (2.50 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. oecd.org

The photooxidation of this compound initiated by chlorine atoms has been found to yield a number of degradation products. oecd.org These products provide insight into the reaction mechanism, which involves hydrogen abstraction from different positions on the molecule. The identified degradation products are summarized in the table below.

| Degradation Product | Chemical Formula |

| Formaldehyde | CH₂O |

| 2-Propanone (Acetone) | C₃H₆O |

| 2,2-Dimethylpropanal | C₅H₁₀O |

| 4,4-Dimethyl-2-pentanone | C₇H₁₄O |

| 3,3-Dimethylbutanal | C₆H₁₂O |

These findings indicate that the reaction with chlorine atoms leads to the fragmentation of the parent molecule, producing smaller carbonyl compounds.

Biodegradation and Biotransformation in Environmental Matrices

In soil and aquatic environments, the fate of this compound is largely governed by microbial degradation. The structure of the compound, particularly its branched nature, plays a significant role in its susceptibility to biodegradation.

While specific studies on the microbial degradation of this compound are limited, extensive research on the biodegradation of the structurally analogous compound, isooctane (B107328) (2,2,4-trimethylpentane), by the bacterium Mycobacterium austroafricanum provides a strong model for its likely metabolic pathway. researchgate.netepa.govoecd.org

M. austroafricanum is capable of utilizing isooctane as a sole source of carbon and energy. The degradation process is initiated by the oxidation of the isooctane molecule. The identified metabolites from isooctane metabolism suggest a pathway that involves the initial attack at the isopropyl end of the molecule. researchgate.net Key metabolites identified in the culture of M. austroafricanum grown on isooctane include:

2,4,4-Trimethylpentanoic acid

Dimethylpropanoic acid (Pivalic acid)

The formation of these acidic intermediates indicates that the degradation proceeds through a series of oxidative steps. researchgate.net The initial oxidation is likely catalyzed by a monooxygenase enzyme, followed by further oxidation to the corresponding carboxylic acid. researchgate.net The pathway is thought to then proceed via beta-oxidation. epa.gov The degradation of the tert-butyl moiety, a challenging chemical structure for microbial attack, is a significant finding in the metabolism of isooctane by this bacterium. researchgate.net

Given the structural similarity, it is highly probable that the microbial degradation of this compound by similar microorganisms would follow a comparable pathway, starting with the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, 2,2,4-trimethylpentanoic acid, which would then enter a similar metabolic route as the corresponding intermediate in isooctane degradation.

The "ready biodegradability" of a chemical is a key indicator of its potential to persist in the environment. oecd.orgunit.no Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) 301 series, are used to assess this property. oecd.orgunit.no

Environmental Transformation Products and Their Research Significance

The study of environmental transformation products is essential for a comprehensive understanding of the environmental fate and potential impact of a chemical. These products may have different physical, chemical, and toxicological properties than the parent compound.

As discussed in section 5.1.2, the gas-phase reaction of this compound with chlorine atoms leads to the formation of several smaller carbonyl compounds, including formaldehyde, 2-propanone, 2,2-dimethylpropanal, 4,4-dimethyl-2-pentanone, and 3,3-dimethylbutanal. oecd.org

In the context of biodegradation, the metabolites identified from the degradation of the related compound isooctane, such as 2,4,4-trimethylpentanoic acid and pivalic acid, are important transformation products. researchgate.netepa.gov It is reasonable to expect that similar acidic intermediates would be formed during the biodegradation of this compound. The further degradation of these transformation products is a key factor in the complete mineralization of the original compound.

The research significance of identifying these transformation products lies in several areas. Firstly, it helps to elucidate the complete degradation pathways of the parent compound. Secondly, it allows for the assessment of the potential environmental impact of these daughter compounds, which may be more or less mobile, persistent, or toxic than the original substance. Finally, understanding the formation of these products can aid in the development of predictive models for the environmental fate of other structurally related chemicals.

Environmental Remediation Strategies and Research of this compound

The environmental remediation of this compound, a branched-chain alcohol, is an area of growing interest due to its potential for environmental contamination. Research into effective remediation strategies is ongoing and draws upon techniques used for other related compounds, such as fuel oxygenates and other tertiary alcohols. The primary approaches being investigated include bioremediation, advanced oxidation processes (AOPs), and phytoremediation.

Bioremediation

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. frontiersin.orgnih.gov The highly branched structure of this compound, a tertiary alcohol, presents a challenge for microbial degradation. However, research on analogous tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), provides insights into potential bioremediation pathways.

Aerobic Biodegradation:

Under aerobic conditions, some bacteria have demonstrated the ability to degrade tertiary alcohols. api.org These microorganisms often possess specialized enzymes, such as monooxygenases, that can initiate the breakdown of these complex structures. For instance, studies on TBA have shown that it can be aerobically biodegraded by various microbial consortia and isolated strains. api.orgnih.gov The process typically involves the hydroxylation of the tertiary alcohol, followed by further oxidation. nih.gov While direct research on this compound is limited, it is hypothesized that similar pathways could be utilized by specific microbial populations.

Anaerobic Biodegradation:

Anaerobic biodegradation of tertiary alcohols is generally considered to be a slower process compared to aerobic degradation. api.org However, some studies have indicated that under certain anaerobic conditions, such as methanogenic or sulfate-reducing environments, the degradation of compounds like TBA can occur. nih.gov The specific microbial communities and enzymatic pathways involved in the anaerobic degradation of highly branched alcohols are still an active area of research.

Factors Influencing Bioremediation:

The efficiency of bioremediation for this compound is influenced by several environmental factors, including:

Oxygen Availability: Aerobic conditions are generally more favorable for the degradation of tertiary alcohols. api.orgacs.org

Nutrient Levels: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity.

Temperature and pH: Optimal temperature and pH ranges are required for the enzymatic activity of the degrading microorganisms.

Co-contaminants: The presence of other contaminants can either inhibit or enhance the biodegradation of this compound.

Table 1: Microbial Degradation of Structurally Similar Tertiary Alcohols

| Compound | Microorganism/Consortium | Conditions | Degradation Efficiency | Reference |

| tert-Butyl Alcohol (TBA) | Aerobic bacterial strain CIP 1-2052 | Aerobic, sole carbon source | 35.8 ± 8.5 mg TBA/g cell dry mass/h | nih.gov |

| tert-Amyl Alcohol (TAA) | Aquincola tertiaricarbonis L108 | Aerobic | MdpJ enzyme acts as a desaturase | nih.gov |

| Methyl tert-Butyl Ether (MTBE) | Mixed microbial cultures | Aerobic | Rapid degradation | api.org |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.orgmembranechemicals.com These processes are particularly useful for the degradation of recalcitrant organic compounds that are resistant to conventional treatment methods. watertechnologies.com

Given that this compound is a tertiary alcohol, it is generally resistant to conventional chemical oxidation. However, AOPs offer a promising alternative for its degradation. Common AOPs include:

Ozonation (O₃): The use of ozone, a powerful oxidant.

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: The use of iron salts and hydrogen peroxide, with or without UV light, to produce hydroxyl radicals. wikipedia.org

While specific studies on the application of AOPs to this compound are not widely available, research on other persistent organic pollutants suggests that these methods could be effective. The hydroxyl radicals generated in AOPs are non-selective and can attack a wide range of organic molecules, leading to their mineralization into carbon dioxide and water. wikipedia.org

Table 2: Application of AOPs for the Degradation of Recalcitrant Organic Compounds

| Process | Target Contaminant | Key Findings | Reference |

| UV/H₂O₂/O₃ | Distillery Wastewater | Significant reduction in COD and color. | gnest.org |

| Fenton's Reagent | Various Organic Pollutants | Effective in generating hydroxyl radicals for oxidation. | wikipedia.org |

| Ozonation | Various Organic Pollutants | Can be used alone or in combination with other AOPs. | gnest.org |

Phytoremediation

Phytoremediation is a cost-effective and environmentally friendly remediation strategy that uses plants to clean up contaminated soil and water. researchgate.net For volatile organic compounds (VOCs) like this compound, several phytoremediation mechanisms may be relevant:

Phytodegradation: The breakdown of contaminants within the plant tissues through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. clu-in.org

Phytovolatilization: The uptake of contaminants by the plant and their subsequent release into the atmosphere through transpiration.

Research has shown that various plant species, particularly deep-rooted trees like poplars and willows, can be effective in remediating sites contaminated with petroleum hydrocarbons and other VOCs. clu-in.orgclu-in.org These plants can enhance the degradation of contaminants in the root zone and can also absorb and transpire volatile compounds. mst.edu While specific studies on the phytoremediation of this compound are scarce, the general principles of phytoremediation for VOCs suggest its potential applicability.

Table 3: Phytoremediation of Volatile Organic Compounds and Petroleum Hydrocarbons

| Plant Species | Contaminant Type | Remediation Mechanism(s) | Key Findings | Reference |

| Hybrid Poplar Trees | Trichloroethene (TCE), 1,1,2,2-Tetrachloroethane | Phytodegradation, Phytovolatilization, Hydraulic Control | Effective in containing and reducing contaminant mass. | clu-in.org |

| Various Plant Species | Petroleum Hydrocarbons | Rhizodegradation | Enhanced degradation in vegetated soils compared to non-vegetated soils. | clu-in.org |

| Tagetes erecta L. | Total Petroleum Hydrocarbons (TPHs) | Rhizodegradation | Co-application with microbial agents and biochar enhanced TPH biodegradation to 76.60%. | mdpi.com |

Applications of 2,2,4 Trimethyl 1 Pentanol in Specialized Chemical Systems and Materials Science

Role as an Intermediate in Complex Organic Synthesis

2,2,4-Trimethyl-1-pentanol, also known as isooctanol, serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its branched structure and primary alcohol functional group allow for targeted chemical modifications, leading to the production of compounds with specific properties tailored for diverse industrial applications.

Research in the Production of Lubricants and Specialty Chemicals

The unique structure of this compound makes it a valuable precursor in the synthesis of lubricant additives and specialty esters. Research, primarily documented in patents, demonstrates its role in creating compounds that enhance the performance of lubricating oils and greases.

Phosphorus-Containing Additives: this compound is reacted with phosphorus reagents, such as phosphorus pentoxide, to form alkyl phosphoric acid esters. sigmaaldrich.com These acidic intermediates can be further processed into oil-soluble metal salts that function as high-torque and extreme-pressure agents in lubricants, functional fluids, and fuels. sigmaaldrich.com Similarly, it is used to prepare hydrocarbyl phosphites, which are incorporated into grease compositions to improve their dropping point, a measure of heat resistance. cohlife.org These additives are crucial for lubricants used in demanding environments like diesel engines and gear systems.

Ester-Based Lubricants: The alcohol is a candidate for producing ester-based lubricants suitable for four-stroke engines. google.com Esters derived from hindered monohydric alcohols like this compound can offer a balance of good lubricity, low volatility, and favorable viscosity, which are important for fuel economy and extended oil-change intervals. google.com Furthermore, chemical modification of waste cooking oil through transesterification with branched alcohols like isooctanol has been explored to generate biolubricants with improved oxidative stability and low-temperature properties. sigmaaldrich.com

Specialty Surfactants: Beyond lubricants, this compound is utilized in the synthesis of surfactants, highlighting its role in the broader specialty chemicals sector. guidechem.com Its derivatives find applications in various industrial processes requiring surface-active agents. utexas.edu

Development of Fuel Additives and Formulations Research

This compound and its isomers are subjects of research for their potential as fuel components and additives, particularly for internal combustion engines. Its properties as a fuel oxygenate are of significant interest for improving combustion efficiency and reducing harmful emissions. cir-safety.org

Gasoline Blending Component: A comprehensive screening of various alcohols identified this compound as a promising candidate for blending at low concentrations (up to 15%) in gasoline for spark ignition engines. Alcohols can increase the octane (B31449) rating of fuel and lead to more complete combustion, which in turn reduces emissions of carbon monoxide (CO) and unburned hydrocarbons.

Diesel Fuel and Ester Additives: Esters derived from isooctanol are used as additives in diesel fuel. For instance, isooctyl esters of 2,4,5-T were historically formulated in diesel oil as herbicides, demonstrating the compatibility of such esters with hydrocarbon fuels. While this specific application is obsolete due to the ban of 2,4,5-T, it underscores the principle of using isooctyl esters in fuel systems. Derivatives of 2-ethylhexanol, another isooctanol, are used as additives to lower emissions and enhance the performance of diesel fuel.

Integration into Pharmaceutical Synthesis Pathways as an Intermediate or Excipient

The direct role of this compound as a key intermediate or functional excipient in pharmaceutical synthesis is not extensively documented in publicly available research. However, its properties suggest potential applications in formulation and synthesis.

Solvent in Pharmaceutical Industry: It is recognized for its use as a solvent in the pharmaceutical sector. Solvents are critical in drug synthesis, purification, and formulation.

Potential for Excipient Synthesis: While direct use as an excipient is not well-established, its chemical properties are relevant to pharmaceutical formulation. An authoritative handbook on solubility parameters, a key factor in drug formulation, includes data for trimethylpentanol, and its author has participated in workshops on pharmaceutical formulation, indicating the relevance of such compounds to the field. A Japanese patent mentions this compound hydroxyethyl (B10761427) ether in the context of transdermal delivery compositions, suggesting a role for its derivatives in advanced drug delivery systems. cir-safety.org Additionally, it is listed as a potential starting material in the synthesis of polyurethanes, which can have biomedical applications.

Research Chemical: It is commercially available as a research chemical and building block for organic synthesis, including for suppliers that serve the pharmaceutical industry. cohlife.org It has also been identified as an impurity in the active pharmaceutical ingredient Valproic Acid, indicating its presence in related chemical spaces.

Investigation of Solvent Properties in Advanced Chemical Processes

The distinct solvent properties of this compound, stemming from the combination of a polar hydroxyl group and a bulky, branched alkyl structure, make it suitable for specialized chemical processes. guidechem.com

Solubility Characteristics: It exhibits moderate solubility in water but is highly soluble in common organic solvents. guidechem.com This dual characteristic allows it to be used in diverse chemical environments. Its branched structure provides unique steric properties that influence its chemical reactivity and solvent capabilities. guidechem.com

Supercritical Fluid Processing: The phase behavior of this compound in supercritical carbon dioxide has been a subject of scientific investigation. Supercritical fluids are used as tunable solvents in advanced separation and reaction processes. Studies have measured the phase equilibria of this and other C8 alcohols at various temperatures and pressures to understand how molecular structure affects solubility in supercritical CO2. This research is vital for designing and optimizing supercritical fluid fractionation processes, which offer a non-toxic and efficient alternative to traditional distillation for separating complex chemical mixtures.

Industrial Solvent Applications: Beyond advanced laboratory techniques, it is used as a low-volatility solvent for various substances including resins, waxes, animal fats, and vegetable oils.

Research in Personal Care Products and Cosmetics Formulations (chemical role)

In the cosmetics and personal care industry, this compound plays a specific functional role, primarily in fragrance formulations.

Solvent and Fixative: It is widely used as an ingredient in perfumes, cosmetics, and household products. Its primary chemical roles are as a solvent and a fixative. As a solvent, it helps to dissolve and carry other fragrance components. As a fixative, its low volatility helps to enhance the longevity and stability of fragrances by slowing the evaporation rate of more volatile scent components.

Organoleptic Properties: It is described as a colorless liquid with a characteristic strong or fruity odor, which contributes to its use in fragrance and flavor applications. The balance of its polar hydroxyl group and non-polar hydrocarbon body allows for excellent solubility in both aqueous and organic media, making it a versatile component in complex formulations.

Materials Science and Polymer Research

This compound serves as a building block and modifying agent in the field of materials science, particularly in polymer chemistry. Its derivatives are used to impart specific properties, such as flexibility and durability, to various polymeric materials.

Plasticizer Synthesis: The alcohol is a precursor for plasticizers, which are additives that increase the flexibility and workability of polymers. For example, it is used in the synthesis of plasticizers for polyvinyl chloride (PVC). The degradation of landfilled PVC has been shown to release this compound, indicating its presence within the polymer matrix, likely as a residue from the synthesis of isooctyl-based plasticizers.

Polymer Synthesis and Modification: In polymer synthesis, it has been used as an intermediate in the creation of polyurethane resins. Research has also shown that it can be used in the reduction of certain ketonic polymers. The reduction of a crystalline polymer of dimethylketene (B1620107) with LiAlH₄ yields this compound-3-one, demonstrating its utility in polymer modification reactions. Furthermore, it is listed as a component in a formulation for a solid, alcohol-filled PVC pipe cement, where it contributes to the solvent mixture that softens the polymer for welding.

Computational Chemistry and Theoretical Studies of 2,2,4 Trimethyl 1 Pentanol

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,2,4-trimethyl-1-pentanol focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The conformational landscape of a molecule is crucial as it influences its physical and chemical properties.

Conformational analysis involves the study of the energetics of different spatial arrangements (rotamers) of a molecule. lumenlearning.com For this compound, rotation around its single bonds gives rise to various conformers. The stability of these conformers is primarily dictated by steric hindrance. The bulky tert-butyl group at the 2-position and the isopropyl group at the 4-position significantly influence the molecule's preferred shape. The most stable conformations will be those that minimize the steric repulsion between these large alkyl groups. lumenlearning.com This is a general principle where bulky groups prefer to be in an anti-conformation to each other to reduce destabilizing effects. lumenlearning.com

Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| XLogP3-AA | 2.4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 74.6 |

This data is sourced from PubChem and Guidechem. nih.govguidechem.com

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations provide a deeper understanding of the electronic distribution and reactivity of this compound. These methods can predict various chemical properties and offer insights into reaction mechanisms at a molecular orbital level.

The electronic structure of alcohols is characterized by the presence of a polarized O-H bond, which makes the oxygen atom electron-rich and the hydrogen atom electron-poor. masterorganicchemistry.com This polarization is the primary driver of the chemical reactivity of alcohols. In this compound, the electron-donating nature of the alkyl groups can further influence the electron density on the oxygen atom.

While specific quantum chemical studies on this compound are limited, studies on simpler alcohols like methanol (B129727) and ethanol (B145695) show that their electronic structure can be probed using techniques like two-photon absorption spectroscopy and analyzed with high-level ab initio calculations. researchgate.net Such studies reveal that solvation can cause a blue shift in the electronic transitions of alcohols. researchgate.net

The reactivity of this compound is expected to be similar to other primary alcohols, involving reactions of the hydroxyl group and abstraction of hydrogen atoms from the carbon backbone. britannica.com Theoretical calculations can determine the activation energies for these different reaction pathways, predicting the most likely sites of reaction. For instance, in the atmospheric degradation of alcohols, hydrogen abstraction by hydroxyl radicals is a key step. nih.gov Quantum chemical calculations can predict the branching ratios for abstraction from different carbon atoms.

Predicted Properties from Computational Models

| Property | Predicted Value |

| pKa | 15.17 ± 0.10 |

| LogP | 2.05100 |

This data is sourced from Guidechem. guidechem.comguidechem.com

Structure-Activity Relationship (SAR) Modeling for Biological and Environmental Fate Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. ecetoc.org These models are particularly useful for assessing the potential impact of a large number of chemicals without extensive experimental testing. nih.gov

For this compound, SAR and QSAR models can be used to predict its ecotoxicity, biodegradability, and potential for bioaccumulation. The predictions are based on the physicochemical properties and structural fragments of the molecule. For example, the octanol-water partition coefficient (LogP), a measure of a chemical's hydrophobicity, is a key parameter in many QSAR models for predicting aquatic toxicity and bioconcentration. researchgate.net

While a specific, publicly available SAR model developed for this compound was not identified in the search, a study on its photooxidation kinetics noted that the experimental rate constants were in agreement with values estimated by SAR methods. researchgate.net This suggests that existing SARs for atmospheric degradation of alcohols are applicable to this compound.

The environmental fate of this compound is largely determined by its susceptibility to biodegradation and atmospheric oxidation. QSAR models for biodegradation often consider factors such as molecular size, branching, and the presence of functional groups. Highly branched structures like this compound may exhibit slower biodegradation rates compared to their linear isomers.

In the context of aquatic toxicity, QSAR models can predict endpoints such as the concentration that is lethal to 50% of a test population (LC50). clinmedjournals.org These models often use descriptors related to hydrophobicity and molecular size. The development of reliable QSAR models requires large datasets of experimental toxicity data for a diverse range of chemicals. nih.gov

Reaction Mechanism Simulations and Pathway Prediction

Computational simulations of reaction mechanisms can elucidate the detailed steps involved in the chemical transformation of this compound. These simulations are particularly valuable for understanding complex processes like atmospheric degradation and combustion.

A study on the photooxidation of this compound initiated by chlorine atoms has identified several reaction products and proposed a reaction mechanism. researchgate.net The initial step involves the abstraction of a hydrogen atom from the alcohol. The resulting radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions. researchgate.net

The identified products from this photooxidation study include:

Formaldehyde

2-Propanone

2,2-Dimethyl propanal

4,4-Dimethyl-2-pentanone

3,3-Dimethylbutanal

The formation of these products can be explained by different initial hydrogen abstraction sites on the this compound molecule, followed by reaction with oxygen and subsequent decomposition of the resulting radicals. researchgate.net

Theoretical studies on the atmospheric degradation of other alcohols have shown that the reaction with hydroxyl (OH) radicals is a primary removal pathway. nih.govsemanticscholar.org The reaction proceeds via hydrogen abstraction, and the site of abstraction is influenced by the stability of the resulting radical. For primary alcohols, abstraction from the α-carbon (the carbon bearing the hydroxyl group) is often a major pathway. nih.gov

Reaction mechanism simulations can also be used to study the combustion chemistry of alcohols. These models are complex and involve a large number of elementary reactions. Computational studies on similar alcohols, such as isomers of pentanol (B124592), have been used to develop detailed kinetic models for their low-temperature combustion.

Emerging Research Areas and Unresolved Questions for 2,2,4 Trimethyl 1 Pentanol

Development of Novel and Sustainable Synthetic Routes and Catalytic Systems

The industrial production of 2,2,4-trimethyl-1-pentanol traditionally relies on a multi-step process involving the dimerization of isobutylene (B52900) to form isooctene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), followed by hydroformylation (oxo synthesis) and subsequent hydrogenation of the resulting aldehyde. While effective, this pathway presents opportunities for improvement in terms of sustainability, atom economy, and catalyst efficiency.

Emerging research is focused on developing greener and more efficient synthetic methodologies. Key areas of investigation include:

Advanced Hydroformylation Catalysts: The hydroformylation step is a critical area for innovation. Research is moving towards designing highly regioselective catalysts that favor the formation of the terminal aldehyde, which leads directly to the desired primary alcohol. Homogeneous catalysts based on rhodium and cobalt with modified phosphine (B1218219) ligands are being explored to enhance reaction rates and selectivity under milder conditions, thereby reducing energy consumption.

Biocatalytic Approaches: A significant frontier is the exploration of biocatalysis for the synthesis of this compound. This involves the use of engineered enzymes or whole-cell systems to carry out the necessary chemical transformations. For instance, research into ketoreductase enzymes, which can selectively reduce aldehydes to alcohols, offers a potential green alternative to traditional metal hydride reagents used in the hydrogenation step chinayyhg.comresearchgate.net. The development of robust biocatalysts could lead to processes with high enantioselectivity, operating at ambient temperatures and pressures in aqueous media.

Sustainable Feedstocks: While isobutylene is traditionally derived from fossil fuels, research is exploring pathways to produce branched-chain alcohols from renewable biomass nih.gov. Metabolic engineering of microorganisms to produce isobutylene or other suitable precursors could provide a sustainable starting point for the synthesis of this compound nih.gov.

Table 1: Comparison of Synthetic Approaches for Branched Alcohols

| Feature | Traditional Route | Emerging Sustainable Route |

|---|---|---|

| Precursor | Fossil-derived Isobutylene | Bio-based Isobutylene / Sugars |

| Catalyst (Hydroformylation) | Rhodium/Cobalt complexes | Highly selective organometallic catalysts |

| Reduction Step | Catalytic Hydrogenation (High P/T) | Biocatalytic (e.g., Ketoreductases) |

| Key Advantages | Established, high volume | Reduced energy, higher selectivity, renewable |

| Unresolved Questions | Catalyst recycling, energy intensity | Enzyme stability, reaction kinetics, scale-up |

Comprehensive Toxicological Mechanistic Elucidation Beyond Known Effects

The toxicological profile of this compound has been primarily characterized by its potential for neurotoxicity and kidney effects upon acute exposure haz-map.comnih.gov. Symptoms such as somnolence, ataxia (loss of coordination), and ptosis (drooping of the eyelid) have been observed in animal studies thegoodscentscompany.com. The nephrotoxic effects are often linked to its precursor, 2,2,4-trimethylpentane (B7799088), which can cause α2u-globulin nephropathy in male rats—a mechanism whose relevance to humans is debatable epa.gov.

However, significant unresolved questions remain regarding the broader toxicological mechanisms of this compound. Emerging research areas aim to look beyond these established effects:

Genotoxicity and Carcinogenicity: There is a lack of comprehensive data on the genotoxic potential of this compound. While studies on some branched-chain saturated alcohols have shown no evidence of genotoxicity, compound-specific investigations are necessary nih.govindustrialchemicals.gov.au. The carcinogenic potential also remains largely unexplored.

Reproductive and Developmental Toxicity: The effects of this compound on reproductive health and embryonic development are not well understood. Studies on other branched-chain alcohols have revealed differential prenatal toxicity, suggesting that the specific isomeric structure is a critical determinant of developmental effects nih.gov. Future research must address whether this compound can cross the placental barrier and what, if any, effects it has on fetal development oecd.org.

Endocrine Disruption Potential: The possibility of this compound acting as an endocrine-disrupting chemical (EDC) is an area of growing concern. Related compounds, such as octylphenol, have demonstrated estrogenic activity researchgate.netresearchgate.net. It is crucial to investigate whether this compound can interact with hormone receptors and disrupt normal endocrine function.

Toxicometabolomics: The application of metabolomics to toxicology can provide a deeper understanding of the mechanisms of toxicity. By analyzing changes in the metabolic profile of an organism exposed to this compound, researchers can identify perturbed biochemical pathways and gain insights into its mode of action at a molecular level nih.gov.

Advanced Environmental Impact Modeling and Mitigation Technologies

Understanding the environmental fate and transport of this compound is essential for a complete risk assessment. Current data provides some physical-chemical properties necessary for such modeling, but comprehensive, validated models are lacking env.go.jp.

Table 2: Key Physicochemical Properties for Environmental Modeling

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 540 mg/L | Moderate potential for distribution in aquatic systems. |

| Vapor Pressure | 10.6 Pa (0.0794 mmHg) | Moderate volatility, suggesting atmospheric distribution is possible. env.go.jp |

| Log Kow | 3.00 | Indicates a tendency to partition from water into organic matter, suggesting potential for bioaccumulation and adsorption to soil/sediment. env.go.jp |

Emerging research in this area includes:

Multimedia Fate Modeling: Advanced computational models are needed to predict the partitioning of this compound between air, water, soil, and biota. Such models would use its physicochemical properties to estimate its distribution and persistence in various environmental compartments env.go.jp. A key unresolved question is its atmospheric lifetime, which is likely governed by its reaction with hydroxyl (OH) radicals researchgate.netscielo.brnih.gov.

Biodegradation Pathways: While generally considered to be biodegradable, the specific microbial pathways and kinetics for the degradation of highly branched alcohols like this compound are not fully elucidated. Research is needed to identify the microorganisms and enzymes responsible for its breakdown and to determine if persistent metabolites are formed. The branching structure may influence the rate of biodegradation compared to linear alcohols exxonmobilchemical.com.

Mitigation Technologies: There is a need to develop and optimize technologies for the removal of this compound from contaminated water and air. This could include advanced oxidation processes, bioremediation strategies utilizing specialized microbial consortia, and the development of novel adsorbent materials for its capture nih.gov.

Exploration of Chiral Synthesis and Stereochemical Impact on Biological and Chemical Properties

The structure of this compound contains a stereocenter at the C-4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,2,4-trimethyl-1-pentanol and (S)-2,2,4-trimethyl-1-pentanol. Commercially available this compound is a racemic mixture of these two enantiomers. This chirality is a largely unexplored aspect of its chemistry and biology.

Key unresolved questions and research directions include:

Enantioselective Synthesis: There is a significant opportunity to develop methods for the stereospecific or enantioselective synthesis of the individual (R) and (S) enantiomers. Drawing inspiration from successful biocatalytic resolutions of other chiral alcohols, researchers could explore the use of evolved ketoreductase or lipase (B570770) enzymes to achieve high enantiomeric excess chinayyhg.comresearchgate.net.

Differential Biological Activity: A fundamental unresolved question is whether the two enantiomers exhibit different biological and toxicological effects. It is a well-established principle in pharmacology and toxicology that stereochemistry can profoundly impact a molecule's interaction with chiral biological receptors and enzymes. Future research should involve the separate toxicological evaluation of each enantiomer to determine if one is more potent or has a different toxicological profile.

Stereochemical Impact on Chemical Properties: The stereochemistry may also influence the physical and chemical properties of the alcohol, which could be relevant for its application in materials science or as a chiral building block in organic synthesis.

Interdisciplinary Research Integrating Materials Science, Biotechnology, and Environmental Chemistry

The future of this compound research lies in the convergence of multiple scientific disciplines. The unique branched structure of this C8 alcohol makes it a candidate for several advanced applications.

Biotechnology and Environmental Chemistry (Biofuels): Branched-chain higher alcohols are considered promising next-generation biofuels due to their higher energy density and better compatibility with existing infrastructure compared to ethanol (B145695) nih.govfrontiersin.org. Interdisciplinary research is needed to develop engineered microorganisms (biotechnology) for the sustainable production of this compound from renewable feedstocks. The combustion characteristics and emission profiles of this alcohol when blended with conventional fuels would then be studied to assess its environmental impact (environmental chemistry) frontiersin.orgresearchgate.netresearchgate.net.

Materials Science: The hydroxyl group of this compound provides a reactive site for its incorporation into larger molecules. Research in materials science could explore its use as a monomer or chain terminator in polymerization reactions to create specialty polymers with tailored properties. Its branched structure could impart unique characteristics such as improved solubility or altered glass transition temperatures to the resulting materials.

Integrated Environmental Management: A holistic approach combining biotechnology and environmental chemistry can lead to sustainable management strategies. For example, biotechnological tools could be used to develop biosensors for the detection of this compound in the environment, while a deeper understanding of its environmental chemistry would inform the design of effective bioremediation strategies.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,2,4-Trimethyl-1-pentanol, and what key spectral features should researchers focus on?

To characterize this compound, infrared (IR) spectroscopy is a primary method. Prepare samples as 10% solutions in CCl₄ (for 3800–1335 cm⁻¹) and CS₂ (for 1335–460 cm⁻¹) to minimize solvent interference. Key spectral features include O-H stretching (~3600 cm⁻¹ for alcohol groups) and C-O stretching (~1050–1250 cm⁻¹). Use high-resolution instruments (e.g., KBr foreprism-grating) with 2 cm⁻¹ resolution for precise peak identification . For structural validation, cross-reference with ATR (Attenuated Total Reflectance) spectral libraries , which provide standardized absorption bands for alcohols in this class .

Q. How can researchers determine the purity and physical properties (e.g., density) of this compound in laboratory settings?